N-Depropyl N-Benzyl Propafenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[3-(benzylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c27-22(18-26-17-21-11-5-2-6-12-21)19-29-25-14-8-7-13-23(25)24(28)16-15-20-9-3-1-4-10-20/h1-14,22,26-27H,15-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMNSBIUSAYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Methodologies for N Depropyl N Benzyl Propafenone in Research
Advanced Chromatographic Techniques for Separation and Quantificationpharmaffiliates.comnih.govnih.gov
The separation and quantification of N-Depropyl N-Benzyl Propafenone (B51707), often found in complex matrices alongside Propafenone and its other metabolites, necessitate the use of sophisticated chromatographic methods. These techniques offer the high resolution and sensitivity required for accurate analysis.
High-Performance Liquid Chromatography (HPLC) Methodologiespharmaffiliates.comnih.gov
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Propafenone and its related substances, including the N-Depropyl N-Benzyl derivative. veeprho.com Various HPLC methods have been developed for the simultaneous determination of Propafenone and its major metabolites, which can be adapted for the specific analysis of N-Depropyl N-Benzyl Propafenone. nih.govresearchgate.net
Typically, these methods employ reversed-phase columns, such as C18, to achieve separation. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the composition adjusted to optimize the separation of the target analytes. nih.govnveo.org UV detection is commonly used, with wavelengths set around 210 nm, 220 nm, or 245 nm to achieve good sensitivity for Propafenone and its derivatives. nih.govresearchgate.netnih.gov For instance, a rapid HPLC assay for Propafenone and its metabolites used a reverse-phase C18 column with a gradient of acetonitrile and phosphate (B84403) buffer, achieving a lower limit of quantification of 10 ng/ml. nih.gov While specific parameters for this compound are not extensively published, the existing methodologies for related compounds provide a solid foundation for its analysis.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Column | Reverse-phase C18 (25 x 0.46 cm, 5 µm) nih.gov | C18-column nih.gov | Inertsil ODS-3 Vs researchgate.net |
| Mobile Phase | Acetonitrile-phosphate buffer gradient nih.gov | n-C6H14:CH2Cl2:2-C3H7OH (100:50:5, v/v) for extraction, then derivatization nih.gov | Acetonitrile:Methanol:Water (75:25 v/v) researchgate.net |
| Flow Rate | 1.7 ml/min nih.gov | Not Specified | 0.7 ml/min researchgate.net |
| Detection | UV at 210 nm nih.gov | UV at 220 nm nih.gov | PDA at 245 nm researchgate.net |
| Limit of Quantification (LOQ) | 10 ng/ml nih.gov | 7.5 ng/ml nih.gov | 11.04 µg/ml researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applicationsnih.govnih.govoup.com
For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. oup.com This technique is particularly valuable for quantifying trace levels of impurities like this compound in biological matrices or active pharmaceutical ingredients (APIs). bioscientia.inforesearchgate.net LC-MS/MS methods for Propafenone and its main metabolites, 5-hydroxypropafenone (B19502) and N-depropylpropafenone, have been extensively developed and validated. nih.govnih.govresearchgate.net
These methods often utilize a C8 or C18 analytical column for chromatographic separation, coupled with a tandem mass spectrometer. nveo.orgresearchgate.net The analytes are typically ionized using an Electrospray Ionization (ESI) source in positive ion mode. nih.govresearchgate.net Quantification is achieved through multiple reaction monitoring (MRM), which provides high specificity by monitoring unique precursor-to-product ion transitions for each analyte. researchgate.netnih.gov For example, a sensitive LC-MS/MS method for Propafenone and 5-hydroxypropafenone achieved a lower limit of quantification of 0.5 ng/mL in human plasma. nih.gov Similar approaches can be applied to develop and validate methods for the precise quantification of this compound.
| Parameter | LC-MS/MS Method 1 nih.gov | LC-MS/MS Method 2 nih.gov | LC-MS/MS Method 3 researchgate.net |
| Column | Hedera ODS-2 C18 | Spherisorb ODS 2 | Hypurity Advance C18 |
| Mobile Phase | Methanol and 5 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid (68:32, v/v) | Gradient of 5 mM ammonium acetate in water and 5 mM ammonium acetate in methanol-tetrahydrofuran | 0.1% formic acid/acetonitrile (20:80 v/v) |
| Ionization | Positive Ion Mode | Electrospray Ionization (ESI) | Positive Ion Electrospray |
| Detection | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification (LOQ) | 0.5 ng/mL for Propafenone | 10 pmol/ml for Propafenone | 0.51 ng/ml for N-depropyl propafenone |
Impurity Profiling and Related Substance Analysis of Propafenone and its N-Depropyl N-Benzyl Derivativesnih.govnveo.orgoup.com
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. daicelpharmastandards.com For Propafenone, this involves the identification, quantification, and control of impurities that may arise during synthesis or storage. veeprho.comdaicelpharmastandards.com
Detection and Quantification of Synthetic By-productsnih.gov
This compound is a potential by-product of the Propafenone synthesis process. clearsynth.com The synthesis of Propafenone can involve several steps where side reactions may occur, leading to the formation of structurally related impurities. rasayanjournal.co.ingoogle.comijpsonline.com For example, impurities can arise from incomplete reactions or contaminants present in the starting materials. daicelpharmastandards.com The detection and quantification of these synthetic by-products are essential to control the purity of the Propafenone API. veeprho.com Chromatographic techniques like HPLC and LC-MS/MS are the primary tools used for this purpose, allowing for the separation and measurement of these impurities even at low levels. veeprho.com
Role of Reference Standards in Analytical Researchnih.govnveo.orgnih.gov
The accurate quantification of impurities such as this compound is heavily reliant on the availability of high-purity reference standards. synzeal.com These standards are used to calibrate analytical instruments and validate analytical methods, ensuring the accuracy and reliability of the results. nih.govpharmacompass.com
This compound is available as a reference standard for use in analytical method development, validation, and quality control applications. clearsynth.com The availability of this characterized standard, with a known purity and identity (CAS No. 178691-47-9), is crucial for pharmaceutical manufacturers to meet the stringent requirements of regulatory authorities. daicelpharmastandards.comclearsynth.com These standards are indispensable for the precise identification and quantification of the impurity in Propafenone drug substances and products. pharmaffiliates.comsynzeal.com
Electrospray Ionization (ESI) in Mass Spectrometry for Derivative Analysisnih.govnih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is widely used in mass spectrometry for the analysis of polar and thermally labile molecules, such as drug compounds and their derivatives. colostate.eduunh.edu In the context of Propafenone analysis, ESI is the most common ionization source used in LC-MS applications. nih.govnih.gov
ESI allows for the gentle transfer of ions from solution into the gas phase, typically generating protonated molecules [M+H]+. nih.govcolostate.edu This is particularly advantageous for the analysis of Propafenone and its derivatives, including this compound, as it minimizes fragmentation during the ionization process, preserving the molecular ion for detection. unh.edu The mass spectrometer can then be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. nih.govnih.gov For instance, in the analysis of Propafenone and its metabolites, ESI in positive ion mode has been successfully employed to monitor their respective protonated molecules, enabling their sensitive determination in complex biological samples. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of N Depropyl N Benzyl Propafenone and Its Analogues
Elucidation of Structural Determinants for Biological Activity
The biological activity of propafenone-type compounds is intricately linked to specific structural features. Key determinants include the phenylpropiophenone moiety and the nature of the substituent at the nitrogen atom. nih.gov For instance, research has demonstrated that incorporating the ether oxygen into a benzofuran (B130515) substructure, which transforms the molecule into an arylethanolamine, leads to a decrease in biological activity. nih.gov
SAR studies on a broad range of over 200 propafenone (B51707) analogs have provided a comprehensive understanding of the structural requirements for activity. These studies have led to the development of P-glycoprotein (P-gp) inhibitors with significantly enhanced potency compared to the parent compound, propafenone. researchgate.net
Furthermore, the lipophilicity and hydrogen bond acceptor strength of these analogs are critical factors influencing their biological activity. nih.gov Studies on propafenone analogs with tertiary nitrogens have shown they readily associate with biomembranes. In contrast, analogs with a quaternary nitrogen, which have a permanent positive charge, are identified as P-gp substrates. nih.gov
The stereochemistry of propafenone also plays a role in its activity. While both (R)- and (S)-propafenone show similar effects on sodium channels, the beta-blocking activity is primarily associated with the (S)-enantiomer. nih.gov This highlights that specific enantiomers can possess distinct pharmacological profiles.
Interactive Table: Structural Modifications and Their Impact on Biological Activity
| Structural Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Incorporation of ether oxygen into a benzofuran substructure | Decreased biological activity | nih.gov |
| Introduction of a quaternary nitrogen | Compound becomes a P-gp substrate | nih.gov |
| (S)-enantiomer | Exhibits beta-blocking activity | nih.gov |
Computational Approaches in SAR Analysis
Computational methods have become indispensable in the SAR analysis of N-Depropyl N-Benzyl Propafenone and its analogs, providing insights that guide the synthesis and evaluation of new compounds.
QSAR modeling has been instrumental in understanding the relationship between the chemical structure of propafenone analogs and their biological activity. These models use statistical methods to correlate physicochemical properties of molecules with their observed activities.
For a series of benzofurylethanolamine analogs of propafenone, an excellent correlation was found between calculated lipophilicity values and multidrug resistance-reversing activity. nih.gov Multiple linear regression analysis of a comprehensive dataset of propafenone and benzofuran analogs yielded an equation with high predictive power. nih.gov This underscores the importance of lipophilicity in the activity of these compounds.
Pre-QSAR analysis and the establishment of a pharmacophore for propafenone analogs with chemosensitizing activity have guided the synthesis of novel analogs. researchgate.net These studies help in identifying the key structural features required for a specific biological effect.
Molecular docking studies have provided crucial insights into the interaction of propafenone and its derivatives with biological targets, most notably the human ether-a-go-go-related gene (hERG) potassium channel. nih.gov Inhibition of the hERG channel is a significant concern in drug development due to the risk of cardiac arrhythmias. frontiersin.orgdrugbank.com
Docking studies have revealed that propafenone and its analogs bind within the inner cavity of the hERG channel. nih.govresearchgate.net The binding is characterized by aromatic and hydrophobic interactions with key residues such as F656 and Y652. researchgate.netnih.gov Additionally, a hydrogen bond can form between the basic nitrogen of the ligand and the S624 residue of the channel. researchgate.net
These computational models have been used to investigate the phenomenon of "drug trapping," where a compound becomes locked inside the channel when it closes. nih.gov The size and properties of the side chain in propafenone derivatives are critical determinants of whether a compound will be trapped or can dissociate from the closed channel. nih.gov Bulky derivatives tend to dissociate more readily, a process that can be influenced by the presence of a hydrogen bond acceptor in the side chain. nih.gov
The binding pocket for propafenone in the hERG channel has been further elucidated through mutagenesis studies combined with docking, confirming the importance of residues like F656 and Y652. nih.gov
Impact of N-Benzyl Moiety Modifications on Pharmacological Profiles
Modifications to the N-benzyl moiety of propafenone analogs have a significant impact on their pharmacological profiles. The substitution pattern at the nitrogen atom is a crucial determinant of the activity of these compounds. nih.gov
The introduction of an N-benzyl group to other classes of compounds, such as phenethylamines, has been shown to dramatically affect binding affinity and receptor selectivity. nih.gov While specific studies focusing solely on the N-benzyl modifications of this compound are limited in the provided results, the general principles of SAR suggest that altering this group would modulate the compound's interaction with its biological targets.
For example, in a series of propafenone-related modulators of multidrug resistance, the highest activity was observed with arylpiperazine substitutions at the nitrogen. nih.gov This indicates that the nature of the group attached to the nitrogen plays a pivotal role in determining the potency and efficacy of these compounds.
Research on other chemical series has shown that even small changes to the N-benzyl group, such as substitutions on the benzyl (B1604629) ring, can have a profound effect on affinity and functional activity. nih.gov This suggests that a similar level of sensitivity to modification would be expected for this compound and its analogs.
Mechanistic Insights into the Biological Activity of N Depropyl N Benzyl Propafenone
Molecular Mechanisms of Antiarrhythmic Action
The precise molecular mechanisms underlying the antiarrhythmic action of N-Depropyl N-Benzyl Propafenone (B51707) are not extensively detailed in publicly available scientific literature. However, by examining the well-established mechanisms of its parent compound, propafenone, and related metabolites, a putative mechanism can be inferred. Propafenone is classified as a Class 1C antiarrhythmic agent, which primarily functions by blocking cardiac sodium channels. drugbank.comnih.govpatsnap.com This blockade of the fast inward sodium current leads to a decreased rate of depolarization of the cardiac action potential, thereby slowing conduction velocity within the myocardium. drugbank.compatsnap.com
Metabolites of propafenone, such as N-depropylpropafenone, have been shown to possess electrophysiologic effects, including the reduction of action potential amplitude and duration in canine Purkinje fibers. nih.gov These metabolites, however, are generally present at lower concentrations than the parent drug. drugbank.com The introduction of a benzyl (B1604629) group to the nitrogen atom, creating N-Depropyl N-Benzyl Propafenone, likely modifies its interaction with cardiac ion channels. Studies on other propafenone derivatives with alterations to the benzyl moiety suggest that this part of the molecule is crucial for the compound's interaction with ion channels. ceon.rsceon.rs It is plausible that the N-benzyl group on this compound influences its affinity and binding kinetics to the sodium channel, and potentially other channels like potassium channels, which could modulate the repolarization phase of the action potential. patsnap.comlabtamargo.com However, without specific studies on this compound, its exact antiarrhythmic profile and the full extent of the N-benzyl group's contribution to its activity remain to be elucidated.
Exploration of Alternative Pharmacological Activities
Beyond its potential antiarrhythmic properties, research into analogous compounds suggests that this compound may exhibit other pharmacological activities, particularly in the realms of multidrug resistance modulation and anticancer effects.
Studies on Multidrug Resistance Modulation (e.g., Daunomycin Efflux Assays)
A significant area of investigation for propafenone-type compounds is their ability to modulate multidrug resistance (MDR) in cancer cells. nih.gov MDR is a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often through the overexpression of efflux pumps like P-glycoprotein (P-gp). These pumps actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.
Studies on a series of 5-benzyloxy analogs of propafenone have demonstrated their potential as MDR modulators. nih.gov The activity of these compounds was assessed using daunomycin efflux assays, which measure the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent chemotherapy drug daunomycin from cancer cells. In these studies, the 5-benzyloxy analogs of propafenone were found to have notable MDR-modulating activity. nih.gov While specific data for this compound is not available, the findings for structurally related compounds with a benzyl group suggest that it may also interact with P-gp and inhibit the efflux of chemotherapeutic agents. The lipophilicity and structural features conferred by the N-benzyl group could play a significant role in this interaction.
Due to the absence of specific experimental data for this compound in daunomycin efflux assays within the reviewed literature, a data table cannot be generated at this time.
Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines
The potential of propafenone analogs and other benzyl-containing compounds as cytotoxic and antiproliferative agents against cancer cell lines is an emerging area of research. While direct studies on the cytotoxicity of this compound are not found in the available literature, investigations into other N-substituted β-enaminones have shown that these classes of compounds can exhibit selective cytotoxic activity against breast cancer cells. nih.gov The proposed mechanisms for these effects include the induction of apoptosis and cell cycle arrest, often mediated by an increase in cellular reactive oxygen species (ROS). nih.gov
The structural motif of this compound, featuring a propafenone backbone with an N-benzyl substitution, suggests that it could possess antiproliferative properties. The benzyl group is a common feature in many biologically active compounds and can contribute to interactions with various cellular targets. However, without specific experimental data from cytotoxicity assays (such as IC50 values) for this compound against various cancer cell lines, its potential in this area remains speculative.
Due to the lack of specific data on the cytotoxic and antiproliferative activity of this compound in the reviewed scientific literature, a data table of its effects on cancer cell lines cannot be provided.
Future Directions and Research Gaps for N Depropyl N Benzyl Propafenone
Development of Novel Analogues with Enhanced Selectivity and Potency
A primary focus for future research is the rational design and synthesis of novel analogues of N-Depropyl N-Benzyl Propafenone (B51707). The goal is to create compounds with improved pharmacological profiles, specifically enhanced potency and greater selectivity for their biological targets, which could lead to better therapeutic outcomes.
Structure-activity relationship (SAR) studies on propafenone and its derivatives have provided a foundational understanding of the chemical features crucial for biological activity. Research has shown that lipophilicity and the strength of hydrogen bond acceptors are key determinants for the interaction of propafenone analogues with targets like P-glycoprotein (Pgp). nih.gov For instance, studies comparing tertiary and quaternary nitrogen analogues revealed that those with a tertiary nitrogen associate more readily with the biomembrane, while quaternary versions show less efficacy in stimulating Pgp ATPase activity. nih.gov
However, attempts to improve antiarrhythmic effects by simple modifications, such as adding a chlorine or fluorine atom to the ortho position of the benzyl (B1604629) moiety, have not yielded compounds superior to the parent propafenone. ceon.rs This indicates that more substantial and innovative structural modifications are necessary. Future synthetic strategies could explore:
Scaffold Hopping: Replacing the propiophenone (B1677668) core with other heterocyclic systems to explore new interaction patterns with biological targets.
Modification of the Linker: Altering the hydroxypropoxy linker to optimize the spatial orientation of the aromatic rings.
Systematic Benzyl Group Substitution: Moving beyond simple halogenation to include a wider range of electronic and steric groups on the benzyl ring to fine-tune binding affinity and selectivity. nih.govmdpi.comnih.gov
These efforts aim to dissociate desired therapeutic effects from off-target interactions, a critical step in developing safer and more effective agents.
Table 1: Structure-Activity Relationship Insights for Propafenone Analogue Development
| Structural Modification | Observed Effect on Activity | Research Implication for N-Depropyl N-Benzyl Propafenone |
| Nitrogen Quaternization | Reduced efficacy in Pgp ATPase stimulation compared to tertiary amine analogues. nih.gov | Maintaining a tertiary amine may be crucial for potency in analogues targeting similar membrane proteins. |
| Increased Lipophilicity | Strong correlation with increased stimulation of Pgp ATPase activity. nih.gov | Optimizing lipophilicity is a key strategy for enhancing the potency of new derivatives. |
| Ortho-substitution on Benzyl Moiety (-Cl, -F) | Did not improve antiarrhythmic effects compared to propafenone. ceon.rs | Simple halogen substitutions are insufficient; more diverse modifications are needed to enhance efficacy. |
| Heteroatom Substitution at C(3) site | Introduction of oxygen-substituted moieties led to highly potent anticonvulsant activity in related structures. nih.gov | Exploring bioisosteric replacement of the benzyl group with other functional groups could yield novel activities. |
Advanced Computational Modeling and Drug Design
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting how newly designed molecules will behave. For this compound, advanced computational modeling can rationalize existing SAR data and guide the synthesis of new analogues with a higher probability of success.
Molecular docking studies have already been employed to understand how propafenone derivatives interact with targets like the hERG potassium channel, a key player in cardiac electrophysiology. ceon.rs These models can predict the binding orientation and affinity of a ligand within a protein's active site, providing critical insights into the molecular basis of its activity.
Future computational work should expand to include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activity. This can identify key physicochemical properties that drive potency and selectivity.
Molecular Dynamics (MD) Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the interaction and understand how the compound might affect the protein's function dynamically.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. This "pharmacophore" can then be used as a template to screen virtual libraries for new and structurally diverse compounds.
By using these in silico methods, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the laboratory.
Table 2: Application of Computational Tools in this compound Drug Design
| Computational Technique | Application in Drug Design | Potential Outcome |
| Molecular Docking | Predicts the binding mode and affinity of analogues to specific protein targets (e.g., ion channels, enzymes). ceon.rs | Identification of key amino acid interactions and rational design of modifications to enhance binding. |
| QSAR | Establishes a statistical correlation between chemical structure and biological potency. | Predictive models to estimate the activity of unsynthesized compounds and guide structural optimization. |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the drug-target complex to assess binding stability. | Deeper understanding of the mechanism of action and the conformational changes induced by the drug. |
| Pharmacophore Modeling | Defines the essential 3D features required for biological activity. | A virtual template for discovering novel chemical scaffolds with the desired therapeutic effect. |
Integration of Multi-Omics Data for Comprehensive Understanding
A significant gap in the current understanding of this compound is the lack of a systems-level perspective on its biological effects. The integration of multi-omics data—including genomics, proteomics, and metabolomics—offers a path toward a comprehensive view of how the compound functions within a complex biological system. biorxiv.org
This approach moves beyond a single-target paradigm to unravel the broader molecular networks affected by the compound. nih.govnih.gov
Genomics/Transcriptomics: Can identify genetic variations (e.g., in metabolic enzymes) that influence the formation of this compound from its parent drug. ontosight.ai It can also reveal which genes are turned on or off in response to the compound, pointing to its downstream signaling pathways.
Proteomics: Can directly identify the full spectrum of proteins that bind to the compound or whose expression levels change upon treatment. This is crucial for confirming intended targets and identifying potential off-targets.
Metabolomics: Analyzes changes in small-molecule metabolites following exposure to the compound, providing a functional readout of its impact on cellular metabolism and physiology.
Table 3: Potential Insights from Multi-Omics Integration for this compound
| Omics Field | Data Generated | Potential Research Insights |
| Genomics | DNA sequence variations, gene copy number. | Identification of patient populations with altered metabolism of propafenone to this derivative. ontosight.ai |
| Transcriptomics | Gene expression profiles (mRNA levels). | Uncovering the cellular pathways and biological processes modulated by the compound. |
| Proteomics | Protein expression levels and post-translational modifications. | Direct identification of primary targets and off-target proteins, revealing the mechanism of action. |
| Metabolomics | Profiles of endogenous small-molecule metabolites. | Understanding the functional consequences of target engagement and the compound's impact on cellular physiology. |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying N-Depropyl N-Benzyl Propafenone (NDP) in biological matrices?
- Methodological Answer : A validated LC-MS/MS method using Hybrid SPE phospholipid technology is optimal for quantifying NDP in human plasma. This approach improves phospholipid removal and enhances sensitivity, with parameters including RF power (1550 W), He flow rate (4.3 mL/min), and a detection limit of 0.0999 sec integration time/mass. Calibration standards should cover a clinically relevant range (e.g., 1–1000 ng/mL) to ensure accuracy in pharmacokinetic studies .
Q. How does this compound contribute to the antiarrhythmic profile of propafenone?
- Methodological Answer : In preclinical models (e.g., aconitine-induced arrhythmias in dogs), NDP reduces supraventricular premature beats (SVPB) and delays ventricular arrhythmia onset. Experimental designs should include ECG monitoring, dose-response comparisons (e.g., 5 mg/kg pre-treatment), and statistical analysis of heart rate variability (p < 0.01 significance threshold). These protocols align with studies demonstrating NDP's suppression of atrial automaticity and conduction velocity .
Q. What pharmacokinetic considerations are critical for studying NDP in pregnancy or lactation?
- Methodological Answer : Placental transfer studies using maternal-fetal blood samples show NDP concentrations in umbilical cord blood reach ~30% of maternal levels. For lactation research, prioritize HPLC-based assays to detect low-level excretion in breast milk, paired with maternal plasma sampling. Ethical protocols must justify fetal/neonatal exposure risks under institutional review board (IRB) guidelines .
Advanced Research Questions
Q. How do pore-exposed tyrosine residues in P-glycoprotein (P-gp) modulate NDP binding and efflux?
- Methodological Answer : Hydrogen-bonding interactions between NDP and P-gp residues (e.g., Tyr953 and Tyr950) can be studied via mutagenesis assays and molecular docking simulations. Use site-directed mutagenesis to replace tyrosine with non-polar residues (e.g., phenylalanine), then compare binding affinities using radiolabeled NDP in transfected cell lines (e.g., LLC-PK1). Findings may explain NDP's susceptibility to multidrug resistance .
Q. What experimental designs are optimal for evaluating NDP's proarrhythmic risks in ventricular tissue?
- Methodological Answer : Employ aconitine-induced arrhythmia models in rodents with continuous telemetry monitoring. Compare NDP-treated groups to controls for ventricular premature beats (VPB) onset time and mortality rates. Statistical analysis should include Kaplan-Meier survival curves and hazard ratios, with p < 0.05 thresholds. Note that NDP increases VPBB incidence (100% in treated vs. lower controls), necessitating dose titration studies .
Q. How can metabolic profiling differentiate NDP from other propafenone derivatives in vitro?
- Methodological Answer : Use human liver microsomes (HLMs) with CYP2D6/3A4 inhibitors to map metabolic pathways. Pair LC-MS/MS with isotopic labeling (e.g., deuterated propafenone) to track depropylation and benzyl-group retention. Validate results against reference standards (e.g., 5-hydroxypropafenone) to distinguish NDP's unique fragmentation patterns .
Data Contradictions and Resolution Strategies
Q. How should researchers address discrepancies in reported NDP-P-gp binding affinities across studies?
- Resolution Strategy : Variability may arise from differences in assay conditions (e.g., ATPase activity vs. calcein-AM efflux). Standardize protocols using P-gp-overexpressing cell lines (e.g., MDCK-MDR1) and control for pH, temperature, and co-administered substrates (e.g., rhodamine123). Cross-validate findings with computational models (e.g., molecular dynamics simulations) .
Q. Why do some studies report NDP efficacy in atrial fibrillation, while others highlight ventricular risks?
- Resolution Strategy : Species-specific responses (e.g., canine vs. rodent models) and dosing regimens (acute vs. chronic) influence outcomes. Conduct meta-analyses stratified by model type and dosage, emphasizing ECG parameters (QRS/QT prolongation >25%) and arrhythmia classification (e.g., SVT vs. PVT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
